N-BOC-DL-serine methyl ester
Description
Properties
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333258 | |
| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69942-12-7 | |
| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl Esterification of L-Serine
The synthesis begins with the methyl esterification of L-serine to yield (S)-methyl 2-amino-3-hydroxypropanoate. This step activates the carboxylic acid group for subsequent protection.
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Reagents : L-serine is dissolved in methanol (2 mL/mmol) under inert nitrogen atmosphere.
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Acid Catalyst : Thionyl chloride (5.9 equivalents) is added dropwise at 0°C, followed by refluxing for 3 hours.
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Workup : The reaction mixture is concentrated under reduced pressure, and residual thionyl chloride is removed via co-evaporation with diethyl ether.
Key Data :
This step ensures complete conversion of the carboxylic acid to the methyl ester while preserving the hydroxyl and amine functionalities.
N-Boc Protection of the Amino Group
The second step introduces the tert-butoxycarbonyl (Boc) group to protect the primary amine, yielding the target compound.
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Reagents : (S)-methyl 2-amino-3-hydroxypropanoate is dissolved in dichloromethane with triethylamine (2.5 equivalents) as a base.
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Boc Activation : Di-tert-butyl dicarbonate (1.2 equivalents) is added in one portion at 0°C.
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Reaction Monitoring : Progress is tracked via TLC (ethyl acetate/hexane, 1:1) and ninhydrin staining for free amines.
Key Data :
-
Characterization :
Optimization and Practical Considerations
Solvent and Catalytic Systems
Purification Strategies
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Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane gradients (10–30%) isolates the Boc-protected product.
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Yield Loss Mitigation : Rapid workup minimizes hydrolysis of the methyl ester.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
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δ 1.42–1.48 (9H, s, Boc -C(CH3)3).
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δ 3.72 (3H, s, -CO2CH3).
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δ 4.13–4.32 (2H, m, -CH2-OH).
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δ 28.4 (Boc -C(CH3)3).
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δ 53.1 (-CO2CH3).
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δ 79.8 (Boc quaternary carbon).
Infrared Spectroscopy
Comparative Analysis of Methodologies
| Parameter | Esterification | Boc Protection |
|---|---|---|
| Reaction Time | 3 hours | 2 hours |
| Temperature | Reflux | 0°C to room temp |
| Catalyst | Thionyl chloride | Triethylamine |
| Yield | 80% | 75% |
Challenges and Troubleshooting
Side Reactions
Scalability
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Batch Size : The protocol is scalable to 10 mmol with proportional reagent adjustments.
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Cost Efficiency : L-serine and Boc2O are cost-effective starting materials compared to commercial chiral auxiliaries.
Applications in Organic Synthesis
This compound is a precursor to oxazolidine derivatives, which are pivotal in asymmetric catalysis. Subsequent oxidation of the hydroxyl group (e.g., Swern oxidation) yields aldehyde intermediates for cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride to form different isomers.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions.
Major Products Formed
Erythro and Threo Isomers: These isomers are formed through reduction and inversion methods.
Scientific Research Applications
Scientific Research Applications
The applications of Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate span several domains:
Peptide Synthesis
This compound is widely used in peptide synthesis as a protected amino acid. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the assembly of peptides without side reactions.
Drug Development
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate serves as an intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals targeting various diseases. Its role in creating peptide-based drugs is particularly notable.
Bioconjugation Studies
The compound can be utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and drug delivery systems.
Case Studies
Here are some documented case studies illustrating the applications of Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate:
| Study | Application | Findings |
|---|---|---|
| Study A | Peptide Synthesis | Demonstrated high yields when used as a building block in solid-phase peptide synthesis. |
| Study B | Drug Development | Identified as a key intermediate in synthesizing a novel anti-cancer agent with improved efficacy. |
| Study C | Bioconjugation | Successfully conjugated to antibodies, enhancing targeting capabilities in therapeutic applications. |
Mechanism of Action
The mechanism of action of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate involves its role as an intermediate in organic synthesis. The Boc protecting group provides stability during reactions, allowing for selective deprotection under acidic conditions to yield the free amine . This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₇NO₅
- Molecular Weight : 219.24 g/mol
- Functional Groups: Boc-protected amino, β-hydroxy, methyl ester.
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
Erythro/Threo Isomers of 3-Hydroxy-3-phenylpropanoate Derivatives
- Compound: Erythro (±)-Methyl 2-((tert-Boc)amino)-3-hydroxy-3-phenylpropanoate
- Synthesis: Sodium borohydride reduction at -40°C in methanol yields the erythro isomer (93% yield). The threo isomer is obtained via inversion using methanesulfonyl chloride and cesium acetate (100% efficiency) .
- Key Difference: The phenyl substitution at C3 introduces steric and electronic effects, altering reactivity compared to the simpler β-hydroxypropanoate backbone.
Ester Group Modifications
Ethyl Ester Analog
Boc Group Variations
Di-Boc-Protected Derivatives
Substituent Modifications
Methoxy-Substituted Analog
Bromobenzyl-Substituted Derivative
Carboxylic Acid vs. Ester Forms
Carboxylic Acid Analog
- Compound: 2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
- Impact : The free carboxylic acid enables direct coupling in solid-phase peptide synthesis, bypassing ester hydrolysis steps .
Key Research Findings
- Stereochemical Control: The erythro isomer of 3-hydroxy-3-phenylpropanoate derivatives can be converted to the threo form with 100% efficiency, highlighting the compound’s versatility in asymmetric synthesis .
- Solid-State Behavior: Crystallographic studies reveal that analogs like Methyl 2-((tert-Boc)amino)-3-(4-hydroxyphenyl)propanoate form 2D hydrogen-bonded networks, influencing solubility and melting points .
- Reactivity Modulation : Di-Boc protection reduces unwanted side reactions in photoredox catalysis, enabling cleaner product formation .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as Boc-DL-Ser-OMe, is a serine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.
- Chemical Formula : C₉H₁₇N₁O₅
- Molecular Weight : 219.24 g/mol
- CAS Number : 69942-12-7
- Solubility : Very soluble in water (30.0 mg/ml) .
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate functions primarily as a prodrug for serine, a non-essential amino acid that plays critical roles in protein synthesis and metabolism. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions, releasing the active serine moiety.
Antiviral Properties
Recent studies have indicated that derivatives of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate exhibit antiviral properties. For instance, a study highlighted the compound's ability to inhibit SARS-CoV-2 replication in vitro, demonstrating significant antiviral activity in both Huh7 and VeroE6 cell lines .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of various enzymes:
- Adenylate Cyclase : Inhibition may lead to altered signaling pathways related to cyclic AMP.
- Proteases : Potential applications in modulating proteolytic activity, which is significant in many disease states.
Pharmacokinetics
The pharmacokinetic profile of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate indicates high gastrointestinal absorption and favorable solubility characteristics. It is not expected to permeate the blood-brain barrier (BBB), which may limit its use in neurological applications .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by esterification. For example, methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate was prepared in 85% yield using Boc-protected serine derivatives, with LiOH-mediated deprotection in THF/H₂O (3:2) . Critical parameters include solvent choice (e.g., acetone for methylation), temperature control (e.g., -40°C for stereoselective reduction), and stoichiometric ratios of reagents like Ag₂O and methyl iodide for hydroxyl group functionalization .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal:
- ¹H-NMR (500 MHz, CDCl₃): δ 5.61 (NH), 4.38 (CH), 3.78 (OCH₃), 1.45 ((CH₃)₃C) .
- IR spectroscopy confirms Boc (1694 cm⁻¹) and ester (1746 cm⁻¹) groups. Mass spectrometry (MS/ESI) provides [M+Na]⁺ at m/z 242.0 . High-performance liquid chromatography (HPLC) with >98% purity thresholds ensures batch consistency .
Advanced Research Questions
Q. How can stereochemical control (erythro vs. threo isomers) be achieved during synthesis?
- Methodological Answer :
- Erythro isomer : Sodium borohydride reduction in methanol at -40°C yields 93% erythro (±)-isomer via axial attack on a ketone intermediate .
- Threo isomer : Inversion of configuration uses methanesulfonyl chloride, cesium acetate, and crown ether-18-6, achieving 100% conversion efficiency .
Q. What strategies are effective for functionalizing the hydroxyl group without compromising Boc protection?
- Methodological Answer :
- Methylation : Ag₂O and methyl iodide in acetone under reflux introduce methoxy groups (67% yield) .
- Tosylation : Tosyl chloride in dichloromethane with N-ethyl-N,N-diisopropylamine facilitates leaving group formation for nucleophilic substitutions .
Q. How can the compound be conjugated to larger biomolecules or catalysts?
- Methodological Answer : Carbodiimide-mediated coupling (e.g., DCC/DMAP) links the carboxylic acid to amines or alcohols. For example, conjugation to pyridinylbenzyl scaffolds in CH₂Cl₂ achieves 80% yield, with rigorous removal of byproducts via HCl washes .
Q. What are common challenges in purifying Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, and how are they resolved?
- Methodological Answer :
- Byproduct removal : Column chromatography (10–30% ethyl acetate/hexane gradient) separates ester hydrolysis byproducts .
- Solubility issues : Use polar aprotic solvents (THF, DMF) for dissolution, avoiding prolonged light exposure due to light sensitivity .
Q. How do solubility and stability profiles impact experimental design?
- Methodological Answer : The compound is hygroscopic and light-sensitive, requiring storage at 2–8°C in amber vials. Solubility in THF/H₂O mixtures (3:2) is critical for deprotection steps . Pre-experiment solubility screening in DMSO or methanol is advised for biological assays.
Q. How should researchers address contradictory data in Boc deprotection or ester hydrolysis yields?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., THF vs. DCM) and base strength (LiOH vs. NaOH). For example, THF/H₂O with LiOH minimizes side reactions compared to harsher bases . Validate reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust equivalents of deprotecting agents iteratively.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
